molecular formula C17H22N4O3 B12685025 2-Acetamido-N-antipyrinylbutyramide CAS No. 81217-06-3

2-Acetamido-N-antipyrinylbutyramide

Cat. No.: B12685025
CAS No.: 81217-06-3
M. Wt: 330.4 g/mol
InChI Key: KNRQVMOOQOIWGX-UHFFFAOYSA-N
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Description

2-Acetamido-N-antipyrinylbutyramide is an organic compound with the molecular formula C17H22N4O3 and a molecular weight of 330.43 g/mol . This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes an acetamido group and an antipyrinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-N-antipyrinylbutyramide typically involves the reaction of antipyrine with butyric anhydride in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-60°C and using a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial method also includes purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-N-antipyrinylbutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetamido-N-antipyrinylbutyramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-N-antipyrinylbutyramide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit the activity of certain enzymes, leading to its analgesic and antipyretic effects. The molecular pathways involved include the inhibition of cyclooxygenase (COX) enzymes, which play a role in the production of prostaglandins responsible for pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-1,3-benzothiazole-6-carboxamide: Known for its potential as a BRAFV600E inhibitor.

    2-Acetamido-N-benzyl-2-hydroxyacetamide: Studied for its antiepileptic properties.

    2-Acetamido-N-benzyl-N-methyl-2-(pyrimidin-2-yl)acetamide: Investigated for its potential as an antiepileptic drug .

Uniqueness

2-Acetamido-N-antipyrinylbutyramide stands out due to its unique combination of an acetamido group and an antipyrinyl moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

81217-06-3

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

2-acetamido-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide

InChI

InChI=1S/C17H22N4O3/c1-5-14(18-12(3)22)16(23)19-15-11(2)20(4)21(17(15)24)13-9-7-6-8-10-13/h6-10,14H,5H2,1-4H3,(H,18,22)(H,19,23)

InChI Key

KNRQVMOOQOIWGX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C)NC(=O)C

Origin of Product

United States

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